molecular formula C9H19ClN2O B8131798 N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride

N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride

Cat. No.: B8131798
M. Wt: 206.71 g/mol
InChI Key: DMSXTZIYRUAFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a methylacetamide group and a methylene linker. Piperidine derivatives are commonly explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties and interact with biological targets such as neurotransmitter receptors .

Properties

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8(12)11(2)7-9-3-5-10-6-4-9;/h9-10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSXTZIYRUAFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Calcium Channel Blockers

N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride has been identified as a derivative with potential calcium channel-blocking activity. Research indicates that piperidinyl acetamide derivatives can ameliorate conditions characterized by unwanted calcium channel activity, particularly T-type calcium channels. These channels are implicated in various cardiovascular and neurological disorders .

Antiviral Activity

Recent studies have shown that compounds related to this compound exhibit antiviral properties. For instance, certain analogs have been demonstrated to inhibit Zika virus protease with low IC₅₀ values, suggesting their potential as antiviral agents . The structural modifications of this compound can lead to enhanced activity against viral targets.

Acetylcholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease. The structure of this compound allows it to interact effectively with the active site of acetylcholinesterase, potentially leading to improved cognitive function in affected individuals .

Analgesic Properties

There is evidence suggesting that derivatives of this compound may possess analgesic properties. This is particularly relevant for the development of new pain management therapies that target specific pathways without the side effects associated with traditional opioids .

Case Studies and Research Findings

Study Objective Findings
Study on Calcium Channel Blockers (US9096522B2)To explore the efficacy of piperidinyl acetamides as calcium channel blockersIdentified significant reduction in unwanted calcium channel activity, indicating therapeutic potential in cardiovascular diseases .
Antiviral Activity Research (PMC8052950)To evaluate the antiviral effects of related compoundsCompounds showed potent inhibition of Zika virus protease with IC₅₀ values indicating strong antiviral activity .
Acetylcholinesterase Inhibition Study (MDPI)To assess the interaction of piperidine derivatives with acetylcholinesteraseThe compound demonstrated significant binding affinity and inhibitory activity, suggesting its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving neurotransmitter systems, making it a valuable tool in neuropharmacological research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride with analogous compounds, focusing on molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use Reference
N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride C₈H₁₇ClN₂O 192.69 Piperidine, N-methylacetamide Intermediate in drug synthesis
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride C₁₄H₂₀ClN₂O 277.78 Piperidine with phenyl and methylacetamide Potential CNS modulator
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride C₇H₁₅ClN₂O 178.66 Pyrrolidine ring, methylacetamide κ-opioid receptor ligand
ICI 199,441 hydrochloride C₂₁H₂₅Cl₃N₂O 441.40 Dichlorophenyl, pyrrolidinylethyl Potent κ-opioid agonist (146x U-50488)
Acodazole hydrochloride C₂₀H₂₀ClN₅O 394.86 Imidazo[4,5-f]quinolinyl, methylacetamide Antineoplastic agent
2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride C₆H₁₅ClN₂O 166.65 Isopropyl, methylamino Laboratory research

Key Structural Differences and Implications

Ring System Variations :

  • Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) derivatives like this compound exhibit greater conformational flexibility and basicity compared to pyrrolidine (5-membered ring) analogs (e.g., (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride). This affects membrane permeability and receptor binding kinetics .
  • Substituent Effects :
  • Chlorophenyl/Heterocyclic Groups (e.g., ICI 199,441, Acodazole) confer specificity for receptors like κ-opioid or DNA-intercalating targets, respectively .

Pharmacological Profiles: κ-Opioid Agonists: ICI 199,441 hydrochloride demonstrates high potency (146-fold over U-50488) due to its dichlorophenyl and pyrrolidinylethyl groups, which optimize receptor affinity . Antineoplastic Agents: Acodazole hydrochloride’s imidazo[4,5-f]quinolinyl moiety enables DNA intercalation, a mechanism absent in simpler acetamide derivatives .

Solubility and Stability :

  • Piperidine-based compounds generally exhibit moderate water solubility due to their amine groups, but bulky substituents (e.g., phenyl) may reduce solubility. Hydrochloride salts improve stability and crystallinity .

Biological Activity

N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its antibacterial, antifungal, and neuropharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H16N2O CID 20569899 \text{C}_8\text{H}_{16}\text{N}_2\text{O}\quad \text{ CID 20569899 }

This compound features a piperidine ring, which is known for its diverse biological activities, particularly in antimicrobial and neuropharmacological contexts .

Antibacterial and Antifungal Effects

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

The compound has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Candida albicans .

The antimicrobial activity of piperidine derivatives is attributed to multiple mechanisms:

  • Inhibition of Nucleic Acid and Protein Synthesis : Compounds interfere with DNA replication and RNA transcription, disrupting essential cellular functions .
  • Effects on Cell Membrane Permeability : These compounds can alter the permeability of bacterial cell membranes, leading to cell lysis .

Neuropharmacological Activity

This compound is also being investigated for its effects on the central nervous system (CNS). Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for further studies in neuropharmacology.

Case Studies

  • Opioid Receptor Interaction : A study on related piperidine derivatives found moderate binding affinities at μ and δ opioid receptors, indicating potential analgesic properties . The binding affinities were measured using competition analysis, revealing that certain structural modifications enhance receptor interaction.
  • Cholinesterase Inhibition : Some piperidine derivatives have shown promise in Alzheimer’s disease models by inhibiting acetylcholinesterase (AChE), suggesting potential applications in cognitive disorders .

Q & A

Basic Question: What are the recommended synthetic routes for N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride, and how can purity be optimized?

Methodological Answer:
A common approach involves multi-step condensation reactions. For example, piperidine derivatives can be functionalized via nucleophilic substitution or amidation. A typical protocol includes:

Synthesis of the piperidinyl intermediate : React 4-(aminomethyl)piperidine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group .

Acetamide formation : Treat the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .

Hydrochloride salt preparation : Precipitate the final product by adding HCl in a polar solvent (e.g., ethanol) .
Purity Optimization : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (e.g., absence of residual solvents in 1^1H NMR at 7.26 ppm for CHCl3_3) .

Advanced Question: How can researchers resolve contradictions in receptor-binding data for this compound?

Methodological Answer:
Contradictions in receptor-binding assays (e.g., µ-opioid vs. σ-receptor affinities) may arise from:

Experimental Variability : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) and receptor sources (e.g., recombinant vs. native tissues) to minimize batch effects .

Isomer Purity : Chiral impurities (<2%) can skew results. Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to verify enantiomeric excess .

Negative Controls : Include known antagonists (e.g., naloxone for opioid receptors) to validate specificity. Cross-validate with orthogonal methods like SPR (surface plasmon resonance) or TR-FRET (time-resolved fluorescence) .

Data Normalization : Express binding affinities as Ki_i values using Cheng-Prusoff equations to account for radioligand concentration variations .

Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • 1^1H NMR: Confirm methyl group integration (δ ~2.1-2.3 ppm for N-CH3_3) and piperidinyl proton splitting patterns (δ ~2.5-3.5 ppm) .
  • 13^{13}C NMR: Identify carbonyl resonance (δ ~170 ppm for acetamide) and quaternary carbons in the piperidine ring .

Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ (e.g., m/z 231.2 for the free base) and isotopic patterns consistent with Cl^- in the hydrochloride salt .

Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Question: How does the hydrochloride salt form influence pharmacokinetic properties in preclinical models?

Methodological Answer:
The hydrochloride salt enhances solubility but may affect bioavailability:

Solubility Testing : Compare free base vs. salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis (λmax ~254 nm) .

Permeability Assays : Use Caco-2 cell monolayers to measure Papp_{app} (apparent permeability). Salt forms often show reduced passive diffusion due to increased polarity .

In Vivo PK Studies : Administer equimolar doses (e.g., 10 mg/kg) to rodents. Collect plasma samples at t = 0.25, 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS. Salt forms typically exhibit faster Tmax_{max} but lower Cmax_{max} due to rapid dissolution .

Advanced Question: What strategies mitigate instability during long-term storage of this compound?

Methodological Answer:
Instability (e.g., hydrolysis of the acetamide bond) can be addressed by:

Storage Conditions : Store at -20°C in airtight, light-resistant vials with desiccants (e.g., silica gel). Avoid freeze-thaw cycles .

Lyophilization : Prepare lyophilized aliquots in mannitol/sucrose matrices (5% w/v) to prevent hygroscopic degradation .

Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 220 nm. Hydrolysis products (e.g., piperidinylmethylamine) elute earlier (tR_R ~2.1 min vs. 4.5 min for intact compound) .

Basic Question: How can researchers validate the compound’s biological activity in cell-based assays?

Methodological Answer:

Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50}. Include positive controls (e.g., DAMGO for opioid receptor activation) .

Cytotoxicity Screening : Perform MTT assays (48 h exposure) to rule out nonspecific effects at bioactive concentrations (IC50_{50} > 50 µM acceptable) .

Target Engagement : Use β-arrestin recruitment assays (e.g., PathHunter®) or cAMP inhibition (HTRF®) to confirm receptor-specific signaling .

Advanced Question: How do structural analogs of this compound inform SAR studies for opioid receptor selectivity?

Methodological Answer:
Structure-Activity Relationship (SAR) insights:

Piperidine Substitutions : Replace N-methyl with bulkier groups (e.g., isopropyl) to enhance σ-receptor affinity. Compare binding ΔΔG values via molecular docking (AutoDock Vina) .

Acetamide Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the acetamide to stabilize hydrogen bonding with Tyr148 (µ-opioid receptor). Validate via mutagenesis (e.g., Y148A mutants show reduced binding) .

Salt Forms : Compare hydrochloride vs. trifluoroacetate salts in solubility and membrane permeability using MD simulations (GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.